1-(4-Methylphenyl)-1H-pyrrole-2,5-dione, also known as N-(4-methylphenyl)maleimide, is a synthetic organic compound with the molecular formula and a molecular weight of approximately 187.19 g/mol. This compound features a pyrrole ring substituted with a para-methylphenyl group at the nitrogen atom and two carbonyl groups at the 2 and 5 positions of the pyrrole ring. Its structure allows it to participate in various
Research indicates that 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione exhibits biological activities that may include:
Several methods have been developed for synthesizing 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione:
1-(4-Methylphenyl)-1H-pyrrole-2,5-dione has a range of applications:
Interaction studies have focused on how 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione interacts with biological macromolecules:
Several compounds share structural features with 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Maleimide | Unsaturated cyclic amide | Known for its reactivity towards thiols |
| N-(Phenyl)maleimide | Unsaturated cyclic amide | Exhibits similar reactivity but lacks methyl group |
| N-(3-Methylphenyl)maleimide | Unsaturated cyclic amide | Similar structure but different substitution pattern |
| 1H-Pyrrole-2,5-dione | Simple pyrrole derivative | Lacks substitution at nitrogen |
The uniqueness of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione lies in its specific substitution pattern that enhances its reactivity and potential biological activity compared to these similar compounds.